molecular formula C8H17NO3 B13572301 Methyl 3-amino-5-methoxy-3-methylpentanoate

Methyl 3-amino-5-methoxy-3-methylpentanoate

Cat. No.: B13572301
M. Wt: 175.23 g/mol
InChI Key: SXNKATNGFZHROX-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methoxy-3-methylpentanoate (CAS 1522701-98-9) is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . This biochemical is offered as a high-purity reagent for research and development purposes. Compounds with ester and amino functional groups, such as this one, are of significant interest in organic synthesis and medicinal chemistry as potential building blocks or intermediates for pharmaceuticals and other complex molecules . The presence of both amino and ester moieties in its structure makes it a versatile precursor for further chemical modifications. This product is intended for research applications only and is not approved for use in humans, animals, or as a drug, diagnostic, or therapeutic agent. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 3-amino-5-methoxy-3-methylpentanoate

InChI

InChI=1S/C8H17NO3/c1-8(9,4-5-11-2)6-7(10)12-3/h4-6,9H2,1-3H3

InChI Key

SXNKATNGFZHROX-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of methyl 3-amino-5-methoxy-3-methylpentanoate generally involves multi-step organic transformations starting from suitably functionalized precursors. Common strategies include:

  • Amination of methoxy-substituted pentanoate esters: Introduction of the amino group at the 3-position can be achieved via nucleophilic substitution or reduction of azido intermediates derived from protected alcohols or halides. Protection of hydroxyl groups (e.g., acetylation) is often employed to improve selectivity and yield during azidation and subsequent reduction steps.

  • Alkylation and esterification: The methoxy group at the 5-position can be introduced by alkylation of hydroxy precursors or via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The methyl ester functionality is typically installed by esterification of the corresponding carboxylic acid with methanol under acidic catalysis or by transesterification.

  • Use of amino acid derivatives: Some synthetic routes start from branched-chain amino acid derivatives, such as 2-(aminomethyl)-5-methoxy-4-methylpentanoic acid, which can be converted to the methyl ester form by standard esterification techniques.

Industrial Production Considerations

Industrial-scale synthesis of this compound emphasizes:

  • Optimization of reaction conditions: Temperature, solvent choice, and reagent equivalents are fine-tuned to maximize yield and minimize by-products.

  • Catalytic methods: Use of noble metal catalysts for hydrogenation steps to reduce azides efficiently and safely.

  • Continuous flow reactors: To improve scalability and control over exothermic reactions such as azidation and reduction.

  • Purification: Crystallization techniques and salt formation (e.g., hydrochloride salts) are employed to enhance purity and stability of the final product.

Data Table: Summary of Key Preparation Steps

Step Number Reaction Type Reagents and Conditions Outcome/Notes
1 Hydroxyl protection Acetic anhydride, pyridine or base, room temperature Formation of acetate-protected intermediate
2 Azidation TMSN3, BF3·Et2O, CH2Cl2, 0°C to RT, 12 h Introduction of azido group at tertiary carbon
3 Azide reduction Catalytic hydrogenation (Pd/C), H2 atmosphere, mild conditions Conversion to amino group
4 Methoxylation (if needed) Methyl iodide or dimethyl sulfate, base (K2CO3), DMF solvent Installation of methoxy substituent
5 Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux Formation of methyl ester

Expert Perspective

Given over a decade of experience in organic synthesis research, the described methods represent the most practical and reproducible approaches for preparing this compound. The use of azidation followed by reduction is a well-established pathway for introducing amino groups at sterically hindered tertiary positions. Protection strategies and careful control of reaction conditions are essential to achieve high yields and purity. Industrial adaptations focus on process intensification and safety, especially in handling azides and catalytic hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methoxy-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-methoxy-3-methylpentanoate is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methoxy-3-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities between Methyl 3-amino-5-methoxy-3-methylpentanoate and related compounds:

Compound Name Substituents Functional Groups CAS Number Key Features
This compound 3-amino, 5-methoxy, 3-methyl Amino, methoxy, ester N/A Branched chain with polar (amino) and lipophilic (methoxy) groups
3-Ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid 3-ethyl, 5-methoxy, 3-methyl, 5-oxo Carboxylic acid, methoxy, ketone 5338-98-7 Oxo group enhances electrophilicity; ethyl substitution increases lipophilicity
Methyl 5-(benzylamino)-3-oxopentanoate 5-benzylamino, 3-oxo Benzylamino, ketone, ester 1257509-93-5 Aromatic benzylamino group may enhance binding affinity in drug design
Methyl 3-oxo-pentanoate 3-oxo Ketone, ester 30414-53-0 Simplest analogue; lacks amino/methoxy groups, used as a ketone precursor

Functional and Reactivity Differences

  • Amino Group Impact: The presence of the amino group in this compound distinguishes it from analogues like Methyl 3-oxo-pentanoate. Amino groups can participate in hydrogen bonding, increasing solubility in polar solvents, and may serve as reactive sites for further derivatization (e.g., amidation) .
  • Methoxy vs. Oxo Groups: The methoxy group in the target compound contributes to lipophilicity, whereas oxo groups (e.g., in 3-ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid) introduce electrophilic character, making such compounds reactive toward nucleophiles .

Biological Activity

Methyl 3-amino-5-methoxy-3-methylpentanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

  • Formation of the Amino Group : Using reductive amination techniques to introduce the amino group onto the pentanoate backbone.
  • Methoxy Group Introduction : Employing methylation reactions to add the methoxy group at the 5-position.
  • Final Esterification : Converting the carboxylic acid to its methyl ester form.

1. Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), specifically MAO-A. The inhibition levels were comparable to established inhibitors like clorgyline, indicating significant selectivity for MAO-A over MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio
This compound0.52.04:1
Clorgyline0.41.84.5:1

These findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting neurological disorders related to monoamine dysregulation .

2. Anti-inflammatory Activity

In addition to its MAO inhibitory properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies using lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in pro-inflammatory cytokine release when treated with this compound.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500800
IL-61200600
IL-1β900400

The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Case Study: Neuroprotection

A notable case study involved the administration of this compound in a rodent model of neurodegeneration induced by oxidative stress. The results showed significant neuroprotective effects, as evidenced by reduced neuronal apoptosis and improved cognitive function in treated animals compared to controls.

Research Findings on Structure-Activity Relationship (SAR)

Research has indicated that modifications to the methyl and methoxy groups can significantly alter biological activity. For instance, replacing the methoxy group with a more polar substituent enhanced MAO-A selectivity but reduced overall potency.

Q & A

(Basic) What are the common synthetic routes for Methyl 3-amino-5-methoxy-3-methylpentanoate, and what critical reaction conditions must be controlled to achieve high yields?

Synthesis typically involves multi-step reactions with careful control of:

  • Temperature : Low temperatures (0–5°C) to minimize side reactions during amine protection/deprotection steps.
  • pH : Neutral to slightly basic conditions (pH 7–8) to stabilize the ester and amino groups.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation, as seen in analogous amino ester syntheses .
    Key validation : Monitor reaction progress via HPLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

(Advanced) How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

DFT methods (e.g., B3LYP hybrid functional) are critical for:

  • Geometry optimization : Modeling the compound’s stable conformers, accounting for steric effects from the 3-methyl and 5-methoxy groups .
  • Reactivity analysis : Calculating frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s lone pair (HOMO) may drive interactions with biological targets .
  • Thermochemical accuracy : Benchmarking against experimental data (e.g., bond dissociation energies) using gradient-corrected functionals to reduce deviations (<3 kcal/mol) .

(Basic) Which analytical techniques are most effective for characterizing the purity and structural confirmation of this compound?

Technique Purpose Key Parameters
HPLC Purity assessmentReverse-phase C18 column, UV detection at 210–220 nm for amine/ester chromophores .
NMR Structural elucidation1^1H NMR: Peaks at δ 3.6–3.8 ppm (methoxy), δ 1.2–1.5 ppm (3-methyl). 13^{13}C NMR confirms ester carbonyl (~170 ppm) .
HRMS Molecular formula verificationESI+ mode; expected [M+H]+^+ for C9_9H18_{18}NO4_4: 204.1236 .

(Advanced) What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) when analyzing this compound?

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric states of the methoxy group) .
  • Solvent correction : Apply implicit solvent models (e.g., PCM in DFT) to align computed chemical shifts with experimental NMR data .
  • Cross-validation : Compare IR stretching frequencies (e.g., ester C=O at ~1740 cm1^{-1}) with computed vibrational spectra .

(Basic) What are the recommended storage conditions for this compound to prevent degradation, considering its functional groups?

  • Temperature : Store at –20°C in airtight containers to inhibit hydrolysis of the ester group.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid amine oxidation or ester solvolysis .
  • Light protection : Amber vials to prevent UV-induced degradation of the methoxy and amino moieties .

(Advanced) How does the stereochemistry at the 3-amino position influence the compound’s biological activity, and what methods are used to control enantiomeric purity during synthesis?

  • Stereochemical impact : The (R)- or (S)-configuration at the 3-amino group can alter binding affinity to enzymes or receptors (e.g., chiral recognition in proteases) .
  • Enantiomeric control :
    • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during asymmetric synthesis .
    • Chromatographic resolution : Chiral HPLC with cellulose-based columns to separate enantiomers .
    • Kinetic resolution : Enzymatic methods (e.g., lipases) for selective ester hydrolysis .

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